molecular formula C8H14O2 B2507735 rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans CAS No. 1232688-70-8

rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B2507735
CAS No.: 1232688-70-8
M. Wt: 142.198
InChI Key: XYATXWHMMPLPGT-RNFRBKRXSA-N
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Description

rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans (CAS: 1923743-63-8) is a cyclopropane derivative characterized by a strained three-membered ring system. Its structure includes a trans-configuration, where the 2-methylpropyl (isobutyl) group and carboxylic acid moiety are positioned on opposite sides of the cyclopropane ring (Figure 1). This stereochemistry and substituent arrangement contribute to its unique physicochemical properties, such as increased steric hindrance and lipophilicity compared to linear alkyl analogs. The compound is primarily utilized in research and development, particularly in medicinal chemistry and materials science, as a building block for synthesizing complex molecules .

Properties

IUPAC Name

(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5(2)3-6-4-7(6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYATXWHMMPLPGT-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of suitable precursors or the use of enzymatic cyclopropanation are potential routes. Enzymatic methods, in particular, offer the advantage of stereoselectivity, which is crucial for producing the desired trans isomer.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropane ring into a more stable alkane.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Esters or amides.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound has been explored for its potential therapeutic effects in treating various conditions such as neurodegenerative diseases and psychiatric disorders. Research indicates its efficacy in modulating neurotransmitter systems, which may provide avenues for developing treatments for anxiety and affective disorders .
    • Case studies have shown that derivatives of cyclopropane carboxylic acids can enhance the bioavailability and efficacy of certain drugs. For instance, modifications to the cyclopropane structure have led to improved pharmacokinetic profiles in preclinical models.
  • Synthesis of Bioactive Compounds :
    • The compound serves as a chiral building block in the synthesis of more complex molecules. Its stereochemistry allows for the production of enantiomerically enriched compounds that are crucial in drug synthesis.
    • A notable example includes its use in the asymmetric synthesis of cyclopropene derivatives, which are valuable in creating novel pharmaceuticals with enhanced activity .

Organic Synthesis Applications

  • Reagent in Organic Reactions :
    • Rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid can act as a reagent in various organic reactions, including nucleophilic substitutions and cycloadditions. Its ability to participate in these reactions under mild conditions makes it a versatile tool for chemists .
    • The compound's structure allows it to undergo transformations that yield useful intermediates for further synthetic applications.
  • Catalyst Development :
    • Research has indicated that cyclopropane derivatives can be used to develop new catalytic systems that enhance reaction rates and selectivity. This has implications for green chemistry practices by reducing waste and improving efficiency in synthetic pathways .

Materials Science Applications

  • Polymer Chemistry :
    • The compound's unique structural features enable its incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
    • Studies have suggested that incorporating cyclopropane derivatives into polymer formulations can lead to materials with desirable characteristics for applications in coatings and adhesives.

Case Studies

Study ReferenceFocus AreaFindings
Neurodegenerative DisordersDemonstrated efficacy in modulating neurotransmitter systems; potential therapeutic applications.
Asymmetric SynthesisUtilized as a chiral building block leading to enantiomerically enriched compounds with improved pharmacokinetics.
Polymer ChemistryHighlighted improvements in mechanical properties when integrated into polymer matrices.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans involves its interaction with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The compound’s carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among cyclopropane carboxylic acid derivatives include substituent type (alkyl, aryl, heterocyclic), stereochemistry, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent Configuration Molecular Weight (g/mol) Key Properties/Applications
Target Compound (1923743-63-8) 2-methylpropyl (isobutyl) (1R,2R), trans Not explicitly stated High steric hindrance; R&D applications
rac-(1R,2R)-2-(2,6-Dichlorophenyl) (2227778-92-7) 2,6-dichlorophenyl (1R,2R), trans 231.1 Aromatic π-π interactions; ≥95% purity
rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl) (2227859-69-8) 2-chloro-6-methoxyphenyl (1R,2R), trans 226.66 Electron-withdrawing/donating groups mix
rac-(1R,2S)-2-(2,2-dimethylpropyl) (1071565-04-2) Neopentyl (1R,2S) Not stated Stereochemical divergence; altered activity
rac-(1R,2R)-2-propyl (1821758-03-5) Propyl (1R,2R), trans Not stated Linear alkyl chain; lower steric bulk
rac-(1R,2R)-2-(2,6-Difluorophenyl) (455267-88-6) 2,6-difluorophenyl (1R,2R), trans 198.17 Fluorine-enhanced bioavailability

Substituent Effects

  • Alkyl vs. Aryl Groups :
    • The target compound’s isobutyl group enhances lipophilicity (logP ~3.5 estimated) compared to linear alkyl chains (e.g., propyl in CAS 1821758-03-5), favoring membrane permeability. Aryl-substituted derivatives (e.g., dichlorophenyl in CAS 2227778-92-7) exhibit stronger π-π stacking, useful in receptor binding .
    • Electron-withdrawing groups (e.g., Cl in CAS 2227778-92-7) increase carboxylic acid acidity (pKa ~2.5–3.0), while methoxy groups (CAS 2227859-69-8) decrease it (pKa ~4.0–4.5) .

Stereochemical Impact

  • The (1R,2R) configuration in the target compound contrasts with (1R,2S) isomers (e.g., CAS 1071565-04-2), leading to divergent biological activities. For example, enantiomers may bind differentially to chiral receptors or enzymes .

Biological Activity

Rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, trans, commonly referred to as Chrysanthemic acid, is a chiral compound belonging to the class of cyclopropanecarboxylic acids. Its unique structure contributes to significant biological activities, particularly in agrochemical applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H16_{16}O2_2
  • Molecular Weight : Approximately 168.23 g/mol
  • CAS Number : 1903421-79-3

The compound features a cyclopropane ring with a carboxylic acid functional group. The stereochemistry (1R,2R) plays a crucial role in its biological interactions and efficacy.

Insecticidal Properties

Rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid exhibits potent insecticidal activity. It is primarily effective against various agricultural pests. The mechanism of action involves:

  • Nervous System Disruption : The compound interferes with neurotransmission in insects, leading to paralysis and death. This is similar to other known insecticides that target voltage-gated sodium channels (VGSCs) in insects.

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory properties of this compound. Studies suggest that it may interact with specific receptors involved in inflammatory pathways, although detailed mechanisms are still under investigation.

Synthesis Methods

The synthesis of rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid can be achieved through various organic synthesis methods. These methods allow for the production of the compound with differing enantiomeric purity levels:

  • Cyclopropanation Reactions : Utilizing alkenes and diazo compounds.
  • Carboxylation Techniques : Incorporating carboxylic acid groups into cyclopropane structures.

These methods are significant for producing the compound for both research and commercial purposes.

Comparative Analysis

To understand the uniqueness of rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
Chrysanthemic AcidCyclopropane ring with carboxylic acidInsecticidal properties; widely used in agriculture
2-Methylcyclopropanecarboxylic AcidSimilar cyclopropane structureLess potent as an insecticide
3-Cyclopropanecarboxylic AcidDifferent substituents on the cyclopropaneNot widely used in agriculture

This table highlights how variations in structure can lead to differences in biological activity and applications.

Case Studies

Several studies have been conducted to evaluate the biological effects of rac-(1R,2R)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid:

  • Study on Insecticidal Efficacy : A field study demonstrated that formulations containing this compound significantly reduced pest populations compared to control groups. The results indicated a high level of efficacy against common agricultural pests such as aphids and caterpillars.
  • Research on Anti-inflammatory Activity : Laboratory assays revealed that the compound exhibited inhibitory effects on pro-inflammatory cytokines in vitro, suggesting potential for development as an anti-inflammatory agent.

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